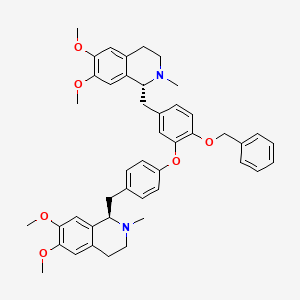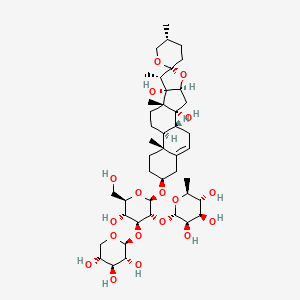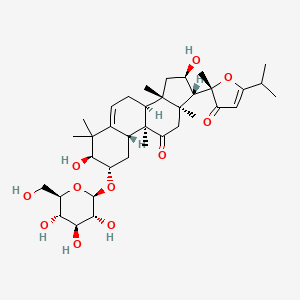
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1351413-50-7 . It has a molecular weight of 152.95 and its IUPAC name is 1-methyl-2-oxo-1,2-dihydro-4-pyridinylboronic acid .
Synthesis Analysis
This compound is used as an intermediate in the preparation of thiazolopyridine ureas . These are antitubercular agents that act through the inhibition of DNA gyrase B .Molecular Structure Analysis
The molecular formula of this compound is C6H8BNO3 . The InChI Key is QIFVXSLMFCRLCB-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, this compound is used as an intermediate in the synthesis of thiazolopyridine ureas . These are antitubercular agents that work by inhibiting DNA gyrase B .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere and in a freezer, under -20°C . .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Esterification Catalyst : Boronic acids, including (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid derivatives, have been shown to be effective catalysts in esterification reactions. They are particularly effective in reactions between alpha-hydroxycarboxylic acids and alcohols. For example, N-methyl-4-boronopyridinium iodide, a related compound, is a more effective catalyst than boric acid for similar esterification in excess alcohol (Maki, Ishihara, & Yamamoto, 2005).
Formation of Boron–Oxygen–Carbon Linkage : Computational studies have explored the reaction of monohydroxy borane with methanol, a process related to the functionalities of boronic acids like (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid. This research helps in understanding the formation of boron–oxygen–carbon linkages, crucial for many chemical syntheses (Bhat, Hayik, & Bock, 2003).
Sensing Applications
Fluorescent Chemosensors : Boronic acids are key in the development of fluorescent chemosensors for detecting biological substances, which is vital for disease diagnosis and prevention. Their interaction with cis-1,2- or 1,3-diol forms cyclic boronic esters, making them useful in probing carbohydrates and bioactive substances (Huang et al., 2012).
Electrochemical Sensing : Due to their ability to form cyclic complexes with diols, boronic acids are employed in electrochemical sensors for biological analyte detection. These sensors have applications in health diagnostics and biochemical research (Li, Zhu, Marken, & James, 2015).
Material Science and Chemistry
Responsive Polymeric Materials : Boronic acid-decorated polymers, including those derived from (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, are explored for their responsiveness towards diols. This property has implications in self-regulated drug delivery systems and responsive membranes (Vancoillie & Hoogenboom, 2016).
Synthesis of Organic Compounds : The study of boronic acids has led to advancements in the synthesis of various organic compounds. For instance, the reaction of closo-decaborate anion with hydroxybenzoic acids, followed by hydrolysis, results in new boron-containing carboxylic acids, showcasing the versatility of boronic acid chemistry (Prikaznov et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-methyl-2-oxopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVXSLMFCRLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)N(C=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737672 |
Source


|
| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351413-50-7 |
Source


|
| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)










